molecular formula C20H20N8OS B2683164 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1797728-54-1

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2683164
CAS RN: 1797728-54-1
M. Wt: 420.5
InChI Key: CEELUIOAJFQCII-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as NMR and MS analysis . These techniques can provide information about the connectivity of the atoms in the molecule and the presence of the various functional groups.

Scientific Research Applications

Anticancer Properties

This compound has shown promising antiproliferative effects against various cancer cell lines. Specifically, compound 27 exhibited strong activity against hepatocellular carcinoma (Hep-G2), breast cancer (MCF-7), and colon cancer (HCT116) cells. It displayed an IC50 of 9.3 ± 1.1, 1.5 ± 0.1, 2.4 ± 0.2, and 17.3 ± 1.2 against these respective cancer cell lines. Further investigations revealed cell cycle arrest in the S and G0/G1 phases and strong apoptotic activity in liver cancer cells treated with compound 27 .

Triazole Synthesis

The compound is synthesized via copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), forming a novel series of 1,2,3-triazole-6H-indolo[2,3-b]quinoxalines. This synthetic pathway offers efficient and sustainable construction of differentially-functionalized 1,2,4-triazoles .

Coordination Polymers

In coordination chemistry, the compound has been incorporated into coordination polymers. For instance, it is part of a Zn/Cd-containing coordination polymer with the ligand 3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine. These materials are synthesized via solvothermal methods and exhibit interesting structural and fluorescence properties .

Redox-Active Linkers

The compound has been successfully incorporated as a redox-active linker in Mn(II)/Cu(II)-based coordination frameworks. Spectroelectrochemical studies have provided insights into its behavior, contributing to the understanding of these materials .

Drug Design

In silico studies, including Petra/Osiris/Molinspiration (POM) analysis, have identified promising candidates among the synthesized compounds. These features can guide future drug candidate design, emphasizing favorable ADME parameters, low toxicity, and anticipated bioactivity .

General Triazole Applications

The established synthetic route for this compound has broader implications, as several triazoles can be prepared under similar conditions. This methodology may find applications beyond this specific compound .

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. For example, if the compound is an anticancer agent, it might work by inhibiting a specific enzyme involved in cancer cell proliferation .

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8OS/c1-13-3-2-4-15-18(13)25-20(30-15)26-19(29)14-5-7-27(8-6-14)16-9-17(23-11-22-16)28-12-21-10-24-28/h2-4,9-12,14H,5-8H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEELUIOAJFQCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide

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